molecular formula C9H8N2O B1269743 2-(1H-Pyrazol-3-yl)phenol CAS No. 34810-67-8

2-(1H-Pyrazol-3-yl)phenol

Cat. No.: B1269743
CAS No.: 34810-67-8
M. Wt: 160.17 g/mol
InChI Key: LKTJPAUDNOBJAZ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-(1H-Pyrazol-3-yl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound can bind to bacterial proteins, disrupting their function and leading to antibacterial effects . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to the target biomolecules .

Cellular Effects

This compound affects various types of cells and cellular processes. In cancer cells, it has been shown to induce apoptosis, a programmed cell death mechanism, by activating caspase pathways . This compound also influences cell signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune responses . Furthermore, this compound can alter gene expression, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It can bind to enzymes, either inhibiting or activating them, depending on the context . For example, it inhibits cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions often involve hydrogen bonds and hydrophobic interactions, which facilitate the binding of the compound to its targets .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and continuous induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound shows significant biological activity only above a certain concentration .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels in the body . The compound also affects the activity of enzymes involved in oxidative stress responses, contributing to its antioxidant properties .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophobic nature . Additionally, it may interact with transport proteins that facilitate its movement within the body . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is often found in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can localize to the nucleus, where it influences gene expression by interacting with transcription factors . Post-translational modifications, such as phosphorylation, can affect its localization and activity, directing it to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(1H-Pyrazol-3-yl)phenol can be synthesized through the condensation of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-ones with hydrazine hydrate or phenylhydrazine . This reaction typically yields good results and is performed under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale organic synthesis techniques. These methods often employ similar condensation reactions but are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Pyrazol-3-yl)phenol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Catalysts such as palladium or platinum are often used, along with specific reagents depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

  • 4-Chloro-2-(1H-pyrazol-3-yl)phenol
  • 4-Bromo-3-phenol-1H-pyrazole
  • 2-(1-phenol-1H-pyrazol-5-yl)phenol

Comparison: 2-(1H-Pyrazol-3-yl)phenol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. For instance, the presence of a phenol group at the 2-position of the pyrazole ring enhances its ability to form hydrogen bonds, making it a more effective inhibitor in certain biochemical assays compared to its analogs .

Properties

IUPAC Name

2-(1H-pyrazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-9-4-2-1-3-7(9)8-5-6-10-11-8/h1-6,12H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTJPAUDNOBJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=NN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901312615
Record name 2-(1H-Pyrazol-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901312615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34810-67-8
Record name 2-(1H-Pyrazol-3-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34810-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-(1H-Pyrazol-3-yl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034810678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1H-Pyrazol-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901312615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-(1H-pyrazol-3-yl)phenol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 2-(1H-Pyrazol-3-yl)phenol can act as a bidentate ligand, coordinating to metal ions like Copper(II) through its nitrogen and oxygen atoms. [] This interaction forms complexes that have been studied for their potential applications in catalysis and as antibacterial agents. [, ] For example, research indicates that incorporating this compound into a diaza-18-crown-6 ligand enhances its binding affinity for Barium(II) ions, suggesting potential applications in selective metal ion sensing. []

A: this compound has the molecular formula C9H8N2O and a molecular weight of 160.17 g/mol. [, ] While the provided research excerpts do not contain detailed spectroscopic data, its structure suggests the presence of characteristic peaks in NMR and IR spectra, corresponding to the aromatic rings, hydroxyl, and N-H groups.

A: Ruthenium(IV) complexes containing this compound as a ligand have demonstrated significant catalytic activity in the redox isomerization of allylic alcohols to carbonyl compounds in aqueous solutions. [] Notably, these complexes exhibit superior catalytic activity compared to their ruthenium(II) counterparts. [] Density Functional Theory (DFT) calculations suggest that water plays a crucial role in the bifunctional catalytic mechanism by facilitating the formation of aqua complexes and enabling hydrogen-transfer processes. []

A: Structure-activity relationship (SAR) studies on a series of this compound derivatives revealed that methylation at the N(1) position of the pyrazole ring is well-tolerated, while methylation at the N(2) position significantly reduces activity. [] Furthermore, incorporating a six-carbon chain linking the phenyl ether oxygen to a terminal tetrazole group resulted in potent LTB4 receptor antagonism. []

A: Although specific data on this compound is limited in the provided research, studies have investigated the antifungal activity of arylpyrazole derivatives against various phytopathogenic fungi. [, ] This suggests the potential for further exploration of this compound and its derivatives in the development of novel antifungal agents.

A: In the context of photocatalysis, research demonstrates that this compound can act as an efficient acceptor of photoexcited holes generated within a titanium-based metal-organic framework (MOF). [] This charge transfer process occurs on a picosecond timescale, suggesting the potential for utilizing this compound in conjunction with photocatalytic MOFs for driving oxidation reactions, potentially contributing to water splitting applications. []

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